Cas no 1261483-59-3 (Ethyl 2-bromo-3-chlorophenylacetate)

Ethyl 2-bromo-3-chlorophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-3-chlorophenylacetate
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- インチ: 1S/C10H10BrClO2/c1-2-14-9(13)6-7-4-3-5-8(12)10(7)11/h3-5H,2,6H2,1H3
- InChIKey: ASQVWHCMSNAJEN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CC(=O)OCC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.4
Ethyl 2-bromo-3-chlorophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013027710-500mg |
Ethyl 2-bromo-3-chlorophenylacetate |
1261483-59-3 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Alichem | A013027710-250mg |
Ethyl 2-bromo-3-chlorophenylacetate |
1261483-59-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A013027710-1g |
Ethyl 2-bromo-3-chlorophenylacetate |
1261483-59-3 | 97% | 1g |
$1579.40 | 2023-09-03 |
Ethyl 2-bromo-3-chlorophenylacetate 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
Ethyl 2-bromo-3-chlorophenylacetateに関する追加情報
Recent Advances in the Application of Ethyl 2-bromo-3-chlorophenylacetate (CAS: 1261483-59-3) in Chemical Biology and Pharmaceutical Research
Ethyl 2-bromo-3-chlorophenylacetate (CAS: 1261483-59-3) is a halogenated phenylacetate derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug synthesis. This compound, characterized by its bromo and chloro substituents on the phenyl ring, serves as a crucial building block in the development of novel bioactive molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents, leveraging its unique electronic properties for selective functionalization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-bromo-3-chlorophenylacetate in the modular synthesis of Bruton’s tyrosine kinase (BTK) inhibitors. Researchers utilized its bromo group for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the phenylacetate scaffold. The resulting compounds exhibited nanomolar potency against BTK, with improved pharmacokinetic profiles compared to earlier-generation inhibitors. This highlights the compound's role in addressing challenges in covalent inhibitor design, such as selectivity and off-target effects.
Further investigations into its mechanism of action revealed that derivatives of Ethyl 2-bromo-3-chlorophenylacetate can modulate protein-protein interactions (PPIs) in inflammatory pathways. A team from the University of Cambridge reported in ACS Chemical Biology that structurally optimized analogs disrupted the NLRP3 inflammasome assembly by selectively targeting the NACHT domain. The chloro substituent was found to enhance binding affinity through halogen bonding interactions, a finding supported by X-ray crystallography data. This discovery opens new avenues for treating autoinflammatory disorders with improved specificity.
From a synthetic chemistry perspective, advances in continuous flow technology have revolutionized the production scale-up of Ethyl 2-bromo-3-chlorophenylacetate. A 2024 Organic Process Research & Development paper detailed a solvent-free electrochemical bromination method that achieved 92% yield with minimal waste generation, addressing previous limitations in traditional batch processes. This environmentally friendly approach aligns with the pharmaceutical industry's growing emphasis on green chemistry principles while maintaining the high purity (>99.5%) required for pharmaceutical intermediates.
Emerging applications in radiopharmaceuticals have also been reported, where the bromine atom in Ethyl 2-bromo-3-chlorophenylacetate serves as a handle for isotopic labeling. Researchers at MIT developed a novel 76Br-labeled PET tracer for imaging PD-L1 expression in tumors, demonstrating superior in vivo stability compared to existing probes. The compound's metabolic stability, attributed to the ethyl ester moiety, makes it particularly valuable for diagnostic applications requiring prolonged circulation times.
Despite these advancements, challenges remain in the broader adoption of Ethyl 2-bromo-3-chlorophenylacetate. Recent toxicological assessments published in Chemical Research in Toxicology indicate that certain metabolites may exhibit hepatotoxicity at high concentrations, prompting investigations into structural modifications to improve safety profiles. Additionally, the compound's sensitivity to light and moisture necessitates specialized handling protocols during manufacturing, as highlighted in a 2023 industry white paper by Lonza Group.
Looking forward, the integration of machine learning approaches for derivative optimization shows particular promise. A collaboration between Stanford University and Pfizer has developed predictive models for the compound's reactivity patterns, enabling more efficient exploration of chemical space. These computational tools, combined with the compound's proven versatility, position Ethyl 2-bromo-3-chlorophenylacetate as a cornerstone in next-generation drug discovery pipelines across multiple therapeutic areas including oncology, immunology, and CNS disorders.
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